3-Quinolinecarbonitrile, 6,8-difluoro-4-hydroxy-
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Overview
Description
3-Quinolinecarbonitrile, 6,8-difluoro-4-hydroxy- is a chemical compound with the molecular formula C10H4F2N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 6,8-difluoro-4-hydroxy- typically involves the reaction of 6,8-difluoro-4-hydroxyquinoline with cyanogen bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the carbonitrile group at the 3-position of the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarbonitrile, 6,8-difluoro-4-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The fluorine atoms on the quinoline ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: 3-Quinolinecarboxamide, 6,8-difluoro-4-hydroxy-.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Quinolinecarbonitrile, 6,8-difluoro-4-hydroxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 6,8-difluoro-4-hydroxy- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s fluorine atoms and hydroxyl group play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Quinolinecarbonitrile, 6-fluoro-4-hydroxy-
- 3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-
- 3-Quinolinecarbonitrile, 6,8-dichloro-4-hydroxy-
Uniqueness
3-Quinolinecarbonitrile, 6,8-difluoro-4-hydroxy- is unique due to the presence of two fluorine atoms at the 6 and 8 positions of the quinoline ring. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds .
Properties
CAS No. |
61338-23-6 |
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Molecular Formula |
C10H4F2N2O |
Molecular Weight |
206.15 g/mol |
IUPAC Name |
6,8-difluoro-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C10H4F2N2O/c11-6-1-7-9(8(12)2-6)14-4-5(3-13)10(7)15/h1-2,4H,(H,14,15) |
InChI Key |
WKUWDEQTGJCPIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CN2)C#N)F)F |
Origin of Product |
United States |
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